2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione
Overview
Description
“2,7,12-Triamino-5H-diindeno[1,2-a:1’,2’-c]fluorene-5,10,15-trione” is a chemical compound with the molecular formula C27H15N3O3 . It is also known by its English name "5H-Tribenzo[a,f,k]trindene-5,10,15-trione, 2,7,12-triamino-" .
Molecular Structure Analysis
The molecular structure of “2,7,12-Triamino-5H-diindeno[1,2-a:1’,2’-c]fluorene-5,10,15-trione” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Unfortunately, the specific details of the molecular structure are not provided in the search results.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 893.4±65.0 °C, a predicted density of 1.636±0.06 g/cm3, and a predicted pKa of 2.40±0.20 .Scientific Research Applications
Synthesis and Optical Properties
- The compound has been used in the synthesis of donor-π-acceptor type symmetric cyclic triindoles, exhibiting reversible redox oxidation potentials and photoluminescence due to intramolecular charge transfer (Hiyoshi et al., 2007).
- It forms part of the structure in the synthesis of various bis-indeno-fluorenes, which are intermediates in the production of other complex organic compounds (Chardonnens & Hammer, 1966); (Stauner et al., 1967).
Electronic and Material Applications
- The compound's two-dimensional assemblies on Au(111) surfaces have been studied for potential applications in electronic devices, showcasing different two-dimensional supramolecular structures (Chen et al., 2012).
- Its derivative, truxene, is notable for its solubility, thermal stability, and ease of modification, with applications extending to organic electronics (Goubard & Dumur, 2015).
- In the context of optical properties, a π-conjugated dendritic nanosized chromophore derived from this compound has shown enhanced two-photon absorption, important for photonics and materials science (Zheng et al., 2005).
Polymer and Fluorescence Studies
- It has been a component in the synthesis of novel polymers, like polyamides and polyimides, with significant thermal stability and inherent viscosities, indicating potential applications in materials science (Yang & Lin, 1993); (Sagar et al., 2001).
- Its derivatives have been used in the creation of liquid crystalline compounds exhibiting luminescence modulation, relevant in the development of new materials for display technologies (Thiéry et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3O3/c28-10-1-4-13-16(7-10)25(31)22-19(13)23-21(14-5-2-11(29)8-17(14)26(23)32)24-20(22)15-6-3-12(30)9-18(15)27(24)33/h1-9H,28-30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNXBGPROABUNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C4=C(C5=C(C4=O)C=C(C=C5)N)C6=C3C7=C(C6=O)C=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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